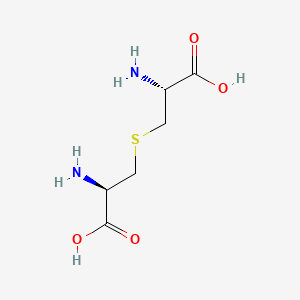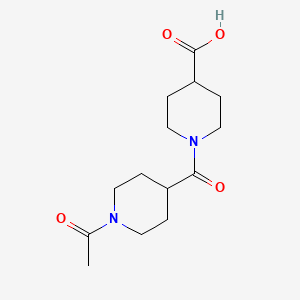
(±)-Thermopsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would detail how the compound is synthesized, including the reactants, conditions, and steps involved in its synthesis .Molecular Structure Analysis
This would involve a detailed look at the compound’s molecular structure, possibly using tools like NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and what products are formed .Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of (±)-Thermopsine involves the construction of the pyrrolizidine ring system and the introduction of the hydroxyl and methyl groups at specific positions. The key steps include the formation of the pyrrolizidine ring through a cycloaddition reaction and the subsequent functionalization of the ring through various chemical transformations.", "Starting Materials": [ "L-proline", "2-bromo-1-phenylethanone", "methylmagnesium bromide", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methyl iodide", "sodium methoxide", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-phenylethanone from L-proline", "a. L-proline is converted to its N-carboxyanhydride by reacting with acetic anhydride.", "b. The resulting N-carboxyanhydride is treated with 2-bromo-1-phenylethanone in the presence of sodium bicarbonate to yield 2-bromo-1-phenylethanone.", "Step 2: Synthesis of pyrrolizidine ring system", "a. 2-bromo-1-phenylethanone is treated with methylmagnesium bromide to form the corresponding Grignard reagent.", "b. The Grignard reagent is reacted with acetic acid to yield the corresponding ketone.", "c. The ketone is then treated with sodium borohydride to yield the corresponding alcohol.", "d. The alcohol is reacted with hydrochloric acid to form the corresponding hydrochloride salt.", "e. The hydrochloride salt is treated with sodium hydroxide to form the corresponding free base.", "f. The free base is reacted with methyl iodide to yield the corresponding N-methylpyrrolizidine.", "Step 3: Functionalization of pyrrolizidine ring system", "a. N-methylpyrrolizidine is treated with sodium methoxide to form the corresponding methoxide salt.", "b. The methoxide salt is reacted with acetic anhydride to yield the corresponding acetate.", "c. The acetate is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "d. The hydrochloride salt is treated with sodium bicarbonate to form the corresponding free base.", "e. The free base is reacted with methyl iodide to yield (±)-Thermopsine." ] } | |
CAS-Nummer |
890936-69-3 |
Molekularformel |
C₁₅H₂₀N₂O |
Molekulargewicht |
244.33 |
Synonyme |
(7R,14R,14aS)-rel-1,3,4,6,7,13,14,14a-Octahydro-7,14-methano-2H,11H-dipyrido[1,2-a:1’,2’-e][1,5]diazocin-11-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






